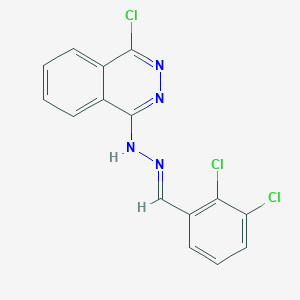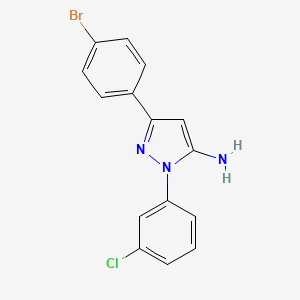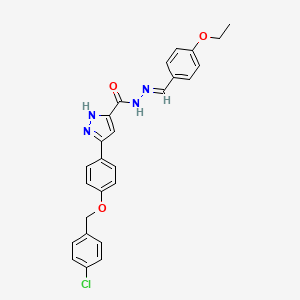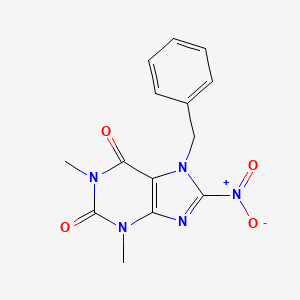
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Cl3N4 and a molecular weight of 351.625. It is a derivative of benzaldehyde and phthalazine, characterized by the presence of chlorine atoms and a hydrazone group. This compound is often used in scientific research due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is usually heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.
Analyse Chemischer Reaktionen
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s chlorine atoms can participate in halogen bonding, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone include:
- 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C15H9Cl3N4 |
|---|---|
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H9Cl3N4/c16-12-7-3-4-9(13(12)17)8-19-21-15-11-6-2-1-5-10(11)14(18)20-22-15/h1-8H,(H,21,22)/b19-8+ |
InChI-Schlüssel |
OACOYFPLAHNKOM-UFWORHAWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12030145.png)

![(5E)-5-[4-(Allyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12030153.png)


![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030175.png)
![3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030179.png)

![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12030184.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B12030212.png)

![N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030220.png)
![N-(3-chlorophenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12030223.png)
